4-Methylpentane-1,4-diamine
Overview
Description
4-Methylpentane-1,4-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylpentane-1,4-diamine can be synthesized through several methods. One common approach involves the hydrogenation of 4-methylpentane-1,4-dinitrile using a suitable catalyst under high pressure and temperature conditions . Another method includes the reductive amination of 4-methylpentanone with ammonia or primary amines in the presence of a reducing agent such as hydrogen or a metal hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using advanced catalytic systems to ensure high yield and purity . The choice of catalyst and reaction conditions is crucial to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Methylpentane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles or amides under specific conditions.
Reduction: The compound can be reduced further to form primary amines or other derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are typically employed.
Major Products:
Oxidation: Nitriles, amides
Reduction: Primary amines
Substitution: Various substituted amines
Scientific Research Applications
4-Methylpentane-1,4-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Industry: It is utilized in the production of polyamides, epoxy curing agents, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Methylpentane-1,4-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function . In industrial applications, it acts as a cross-linking agent, enhancing the mechanical properties of polymers and resins .
Comparison with Similar Compounds
2-Methylpentane-1,5-diamine: Similar structure but with different positioning of the amine groups.
1,4-Diaminobutane: A shorter carbon chain with two amine groups.
Hexamethylenediamine: A longer carbon chain with two amine groups.
Uniqueness: 4-Methylpentane-1,4-diamine is unique due to its specific carbon chain length and the positioning of the amine groups, which confer distinct chemical reactivity and physical properties compared to its analogs.
Properties
IUPAC Name |
4-methylpentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2,8)4-3-5-7/h3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLFXPIYRPOHGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550563 | |
Record name | 4-Methylpentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83686-55-9 | |
Record name | 4-Methylpentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30550563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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